Product packaging for H-Tyr(2,6-CL2-bzl)-OH(Cat. No.:CAS No. 40298-69-9)

H-Tyr(2,6-CL2-bzl)-OH

Cat. No.: B555302
CAS No.: 40298-69-9
M. Wt: 340,19 g/mole
InChI Key: FTZFICPDLOOUKO-HNNXBMFYSA-N
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Description

Significance of Aromatic Amino Acid Derivatives in Peptide Science

Aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, are fundamental components of proteins and peptides, playing crucial roles in a myriad of biological processes. frontiersin.orgfrontiersin.org Their derivatives are of particular importance in peptide science as they allow for the systematic investigation of structure-activity relationships, the enhancement of peptide stability, and the development of novel therapeutic agents. researchgate.netwiley.comnih.gov The introduction of bulky or electronically modified aromatic groups can influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation. wiley.comnih.gov These modifications are instrumental in designing peptides with improved pharmacological profiles.

The unique, bulky, and planar ring structures of aromatic amino acids contribute to their relative stability, making their derivatives useful as neurotransmitters and in other specific physiological functions. frontiersin.orgfrontiersin.org While animals cannot synthesize aromatic amino acids and must obtain them from their diet, the ability to modify these amino acids synthetically has opened up new avenues for research and drug development. frontiersin.orgfrontiersin.org

Overview of Tyrosine Side Chain Modifications for Research Applications

The phenolic hydroxyl group of tyrosine offers a reactive site for various chemical modifications, making it a versatile target for bioconjugation and the synthesis of peptide analogs. walshmedicalmedia.com While lysine (B10760008) and cysteine have traditionally been the primary targets for such modifications due to their nucleophilic side chains, tyrosine is emerging as a powerful alternative. walshmedicalmedia.comrsc.org Its advantages include greater selectivity and the formation of stable linkages. walshmedicalmedia.com

Common modifications of the tyrosine side chain include:

Alkylation and Acylation: The hydroxyl group can be alkylated or acylated. O-alkylation with groups like the 2,6-dichlorobenzyl group in H-Tyr(2,6-Cl2-bzl)-OH is a key example. nih.gov

Phosphorylation: Tyrosine phosphorylation is a critical post-translational modification involved in cellular signaling pathways. lookchem.com

Halogenation: Introducing halogen atoms to the aromatic ring can alter the electronic properties and steric bulk of the side chain.

Bioconjugation: Tyrosine residues can be selectively labeled with fluorescent dyes, radiolabels, or other molecular probes for diagnostic and imaging applications. walshmedicalmedia.com

These modifications have been instrumental in enhancing the stability and bioavailability of protein-based drugs and in developing sensitive diagnostic tools. walshmedicalmedia.com

Scope and Research Focus on this compound within Academic Disciplines

The research focus on this compound spans several academic disciplines, primarily due to its utility as a protected amino acid in peptide synthesis and as a building block in medicinal chemistry. chemimpex.comchemimpex.com

Peptide Synthesis: The 2,6-dichlorobenzyl group serves as a stable protecting group for the tyrosine hydroxyl function, particularly in solid-phase peptide synthesis (SPPS). chemimpex.comthieme-connect.de This protection is crucial to prevent unwanted side reactions during the sequential coupling of amino acids. chemimpex.com The stability of the O-(2,6-dichlorobenzyl) group under the conditions used for Boc-strategy peptide synthesis makes it a preferred choice over the simpler O-benzyl group. thieme-connect.de

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its unique structure can enhance the biological activity of target molecules, making it valuable in the design of novel drugs, particularly in the fields of neuropharmacology and anticancer research. chemimpex.comnih.gov Researchers have explored its use in creating compounds that can act as inhibitors or modulators in various biological pathways. chemimpex.com

Biochemical Research: this compound is utilized in studies investigating neurotransmitter functions and receptor interactions. chemimpex.com By incorporating this modified amino acid into peptides, researchers can probe the specific interactions between a peptide and its receptor, providing insights into brain chemistry and potential therapeutic targets. chemimpex.com

Materials Science: The compound is also being explored in the development of new polymers with improved thermal and mechanical properties. chemimpex.com

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2S)-2-amino-3-[4-(2,6-dichlorobenzyloxy)phenyl]propanoic acid
Molecular Formula C16H15Cl2NO3
Molecular Weight 340.20 g/mol
Appearance White to off-white powder
Melting Point 211-212 °C thieme-connect.de
Optical Rotation [α]D = -10.6 (c=2, 80% AcOH) thieme-connect.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15Cl2NO3 B555302 H-Tyr(2,6-CL2-bzl)-OH CAS No. 40298-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c17-13-2-1-3-14(18)12(13)9-22-11-6-4-10(5-7-11)8-15(19)16(20)21/h1-7,15H,8-9,19H2,(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZFICPDLOOUKO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for O-Benzyl Protection in Tyrosine Derivatives

Synthesis of Boc-O-(2,6-Dichlorobenzyl)-L-tyrosine [Boc-Tyr(2,6-CL2-bzl)-OH]

The synthesis of Boc-Tyr(2,6-CL2-bzl)-OH is a key step for its application in Boc-based solid-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino moiety of amino acids. orgsyn.org The general synthesis involves the reaction of L-tyrosine with di-tert-butyl dicarbonate (B1257347) to introduce the Boc group onto the alpha-amino group. orgsyn.orgorgsyn.org Subsequently, the phenolic hydroxyl group is alkylated using 2,6-dichlorobenzyl chloride. This process requires careful control of reaction conditions to ensure selective O-alkylation without affecting other functional groups.

PropertyValue
Synonym Boc-O-(2,6-dichlorobenzyl)-L-tyrosine
CAS Number 40298-71-3 sigmaaldrich.com
Molecular Formula C21H23Cl2NO5 sigmaaldrich.com
Molecular Weight 440.32 g/mol sigmaaldrich.com
Appearance Powder sigmaaldrich.com
Optical Activity [α]20/D +20±1°, c = 2% in ethanol (B145695) sigmaaldrich.com

This interactive table provides key properties of Boc-Tyr(2,6-CL2-bzl)-OH.

Synthesis of Fmoc-O-(2,6-Dichlorobenzyl)-L-tyrosine [Fmoc-Tyr(2,6-CL2-bzl)-OH]

For use in Fmoc-based SPPS, the corresponding Fmoc-protected derivative is necessary. The synthesis of Fmoc-Tyr(2,6-CL2-bzl)-OH involves the protection of the alpha-amino group of H-Tyr(2,6-CL2-bzl)-OH with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction is typically carried out under basic conditions. The resulting Fmoc-Tyr(2,6-CL2-bzl)-OH is a valuable reagent for the incorporation of this modified tyrosine residue into peptide chains using the Fmoc strategy.

PropertyValue
Synonym Fmoc-O-(2,6-dichlorobenzyl)-L-tyrosine
CAS Number 112402-12-7 scbt.com
Molecular Formula C31H25Cl2NO5 scbt.com
Molecular Weight 562.44 g/mol scbt.com

This interactive table summarizes the properties of Fmoc-Tyr(2,6-CL2-bzl)-OH.

Regioselective Functionalization of the Tyrosine Phenolic Hydroxyl Group

The phenolic hydroxyl group of tyrosine presents a target for regioselective functionalization. academie-sciences.fr While direct alkylation is a common method, other strategies have been developed to introduce various functionalities. nih.gov These can include enzymatic approaches or metal-mediated couplings. academie-sciences.frnih.gov The introduction of the 2,6-dichlorobenzyl group is a prime example of regioselective alkylation, specifically targeting the phenolic hydroxyl group. vulcanchem.com This selectivity is often achieved by first protecting the amino and carboxyl groups of tyrosine, thereby directing the alkylating agent to the desired site. researchgate.net

Application in Solid-Phase Peptide Synthesis (SPPS)

The unique stability profile of the 2,6-dichlorobenzyl protecting group makes this compound and its N-protected derivatives highly suitable for solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. acs.org

Compatibility with Boc Chemistry and Acid Stability Considerations

In Boc-based SPPS, the N-terminal Boc group is removed by repeated treatments with a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.com The standard benzyl (B1604629) (Bzl) protecting group for the tyrosine side chain is partially labile under these conditions, which can lead to side reactions like the formation of 3-benzyltyrosine. peptide.comgoogle.com The electron-withdrawing chlorine atoms on the 2,6-dichlorobenzyl group significantly enhance its stability towards acidolysis. peptide.comthieme-connect.de Reports indicate that the H-Tyr[Bzl(2,6-Cl2)]-OH derivative is approximately 5000 times more stable to 50% TFA/CH2Cl2 treatment than the unsubstituted benzyl compound. thieme-connect.de This increased stability makes Boc-Tyr(2,6-CL2-bzl)-OH an excellent choice for Boc-SPPS, as it remains intact during the repetitive Boc deprotection steps and is reliably removed during the final cleavage from the resin with strong acids like hydrogen fluoride (B91410) (HF). peptide.comthieme-connect.de

Protecting GroupRelative Acid StabilitySuitability for Boc-SPPS
Benzyl (Bzl)LowerProne to partial removal and side reactions peptide.compeptide.com
2,6-Dichlorobenzyl (2,6-Cl2Bzl) Significantly Higher Excellent, minimizes side reactions peptide.comthieme-connect.de
2-Bromobenzyl (2-Br-Z)HigherAlso used for enhanced acid stability peptide.com

This interactive table compares the acid stability of different tyrosine side-chain protecting groups in the context of Boc-SPPS.

Integration into Fmoc Chemistry for Fragment Condensation Strategies

While the tert-butyl (tBu) group is the more common choice for protecting the tyrosine side chain in standard Fmoc chemistry, the 2,6-Cl2Bzl group finds a valuable niche in specific applications, particularly in the synthesis of fully protected peptide fragments for fragment condensation strategies. peptide.comacs.org In this approach, smaller protected peptide fragments are synthesized on a solid support and then cleaved while keeping the side-chain protecting groups intact. These protected fragments are subsequently coupled in solution to assemble a larger peptide. The 2,6-Cl2Bzl group is stable to the mild basic conditions (e.g., piperidine) used for Fmoc group removal. peptide.com This allows for the synthesis of peptide fragments containing Tyr(2,6-CL2-bzl) using Fmoc-SPPS. The resulting protected fragments can then be used in fragment condensation, a powerful technique for the synthesis of large and complex peptides. researchgate.net

Deprotection Mechanisms and Side Reaction Minimization

The removal of the 2,6-dichlorobenzyl (2,6-Cl2-Bzl) protecting group from the phenolic hydroxyl of the tyrosine residue is a critical final step in peptide synthesis. The 2,6-Cl2-Bzl ether is characterized by its significant stability to trifluoroacetic acid (TFA), a reagent commonly used for the cleavage of other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, during solid-phase peptide synthesis (SPPS). peptide.comuwec.edu This stability allows for an orthogonal deprotection strategy, where temporary protecting groups can be removed without affecting the permanent 2,6-Cl2-Bzl side-chain protection. researchgate.net

Deprotection of the O-(2,6-dichlorobenzyl) group is typically accomplished using strong acids. ug.edu.pl The most common reagent for this purpose is anhydrous hydrogen fluoride (HF), often in the presence of a scavenger like anisole (B1667542) to trap the liberated 2,6-dichlorobenzyl carbocation. uwec.eduresearchgate.net This prevents side reactions such as the re-alkylation of the deprotected tyrosine or other susceptible residues in the peptide chain. uwec.edu Alternative strong acid systems, including trifluoromethanesulfonic acid (TFMSA), can also be employed for the cleavage. peptide.comuwec.edu The mechanism involves protonation of the ether oxygen by the strong acid, followed by SN1 or S_N2 cleavage of the C-O bond. google.com

A primary concern during deprotection is the minimization of side reactions. A potential side reaction for tyrosine derivatives is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the C-3 position of the aromatic ring. However, the O-(2,6-dichlorobenzyl) group largely mitigates this issue. The steric hindrance from the two ortho-chlorine atoms on the benzyl ring significantly impedes this intramolecular rearrangement, making it a preferred protecting group over the simple O-benzyl group for Boc-based SPPS. uwec.edu

Table 1: Deprotection Reagents for this compound

Reagent Conditions Efficacy Notes
Hydrogen Fluoride (HF) 0 °C, with scavenger (e.g., anisole) High Standard for Boc-SPPS; effectively removes the group. peptide.comug.edu.pl
Trifluoromethanesulfonic Acid (TFMSA) Room temperature, with scavenger High A strong acid alternative to HF. peptide.comuwec.edu
Trifluoroacetic Acid (TFA) Standard SPPS conditions (e.g., 50% in DCM) Low/None The group is stable, allowing for orthogonal deprotection. peptide.comuwec.edu

Chiral Synthesis and Stereochemical Control in Tyrosine Analogues

Enantiospecific Approaches for O-(2,6-Dichlorobenzyl)-L-tyrosine

The most direct and widely used method for synthesizing enantiomerically pure this compound is through an enantiospecific approach starting from the naturally available chiral pool amino acid, L-tyrosine. nih.gov This strategy ensures the retention of the L-configuration at the α-carbon. The core of this synthesis is the selective alkylation of the phenolic hydroxyl group of L-tyrosine with 2,6-dichlorobenzyl bromide or a similar electrophilic agent.

The reaction is performed in the presence of a base, which deprotonates the phenolic hydroxyl, enhancing its nucleophilicity. The choice of base and solvent is crucial to promote O-alkylation over potential N-alkylation and to prevent racemization at the α-center, which can be a risk under harsh basic conditions. This method is efficient and leverages the inherent chirality of the starting material to produce the desired enantiomerically pure product. The resulting O-(2,6-dichlorobenzyl)-L-tyrosine can then be suitably N-protected (e.g., with Fmoc or Boc) for its application in peptide synthesis. chemimpex.com

Asymmetric Synthetic Routes for Tyrosine Analogues

One major strategy involves the use of chiral auxiliaries . A prochiral glycine (B1666218) derivative can be coupled to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent alkylation reaction. For example, alkylation of a glycine enolate attached to an Evans' oxazolidinone auxiliary with a substituted benzyl bromide proceeds with high diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid. unl.edu

Asymmetric catalysis is another powerful approach. This includes methods like the asymmetric hydrogenation of dehydroamino acid precursors using chiral transition metal catalysts, such as rhodium complexes with chiral phosphine (B1218219) ligands like Josiphos. researchgate.net These catalysts create a chiral environment that forces the reaction to proceed with a specific stereochemical outcome. Another catalytic method is phase-transfer catalysis, where a chiral phase-transfer catalyst, often derived from cinchona alkaloids, facilitates the enantioselective alkylation of a glycine Schiff base. researchgate.netrsc.org

Table 2: Comparison of Asymmetric Synthesis Strategies

Method Principle Key Features
Chiral Auxiliary A covalently attached chiral molecule directs stereoselective bond formation. Stoichiometric use of chiral material; high diastereoselectivity is common. unl.edu
Asymmetric Catalysis A substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction. Highly efficient; broad substrate scope; includes hydrogenation and phase-transfer catalysis. researchgate.netrsc.org
Enantiospecific Synthesis Utilizes a readily available chiral starting material (e.g., L-tyrosine). Preserves existing stereochemistry; often the most direct route. nih.gov

Retention of Stereochemical Integrity During Peptide Coupling

Preserving the stereochemical integrity of this compound during its incorporation into a peptide is critical, as racemization can significantly alter the biological activity of the final peptide. researchgate.net The primary risk of racemization, or epimerization, occurs during the activation of the carboxylic acid for peptide bond formation. nih.gov

The main mechanism for racemization involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. nih.govrsc.org The proton at the α-carbon of the oxazolone (B7731731) is acidic and can be removed by base, leading to a planar, achiral enolate. Reprotonation can then occur from either face, yielding a mixture of L and D isomers. nih.gov

Several factors are managed to suppress this side reaction:

Nα-Protecting Group : The use of urethane-based protecting groups like Fmoc or Boc is crucial as they significantly suppress oxazolone formation, thereby minimizing racemization. chemrxiv.org

Coupling Reagents : The choice of coupling reagent is vital. While carbodiimides like DCC and DIC are effective, they are often used with additives such as HOBt or Oxyma to form active esters that are less prone to racemization. Modern uronium/aminium and phosphonium (B103445) salt-based reagents like HBTU, HATU, and PyBOP are generally preferred as they promote rapid coupling, which shortens the lifetime of the activated species and reduces the opportunity for racemization. peptide.com

Reaction Conditions : The presence of excess base can accelerate racemization and should be carefully controlled. nih.gov Performing the coupling at lower temperatures can also help to maintain stereochemical purity. nih.gov The steric hindrance of the O-(2,6-dichlorobenzyl) group can slow the coupling reaction, potentially increasing the time the activated residue is susceptible to racemization, making the choice of an efficient coupling reagent even more important.

Conformational Analysis and Structural Characterization

Computational Chemistry Approaches to Conformational Landscapes

Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules like H-Tyr(2,6-CL2-bzl)-OH. These methods allow for the exploration of the molecule's conformational space, which is the full range of shapes it can adopt by rotation around its single bonds.

Density Functional Theory (DFT) for Energy Minimization and Conformational Sampling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the preferred conformations of molecules by calculating the potential energy of different spatial arrangements of their atoms. For amino acid derivatives such as O-benzyl-L-tyrosine, DFT calculations can identify the most stable (lowest energy) conformations. academie-sciences.fr

In the case of this compound, DFT would be employed to perform geometry optimization, a process that systematically alters the molecular structure to find the arrangement with the minimum energy. This involves exploring the rotational possibilities around the various single bonds, including the Cα-Cβ and Cβ-Cγ bonds of the amino acid backbone and the bonds within the 2,6-dichlorobenzyl side chain. The resulting energy-minimized structures represent the most probable conformations of the molecule in the gas phase. These studies often reveal that the conformational preferences are a delicate balance of steric and electronic effects. For instance, the bulky 2,6-dichlorobenzyl group is expected to significantly restrict the rotational freedom of the side chain compared to an unsubstituted benzyl (B1604629) group.

Molecular Dynamics Simulations to Model Solvent Effects on O-(2,6-Dichlorobenzyl)-L-tyrosine Analogues

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the behavior of a molecule over time, MD can provide insights into its dynamic properties and how it interacts with its environment, such as a solvent. For peptides containing modified amino acids like O-(2,6-Dichlorobenzyl)-L-tyrosine, MD simulations are crucial for understanding how the solvent influences the conformational landscape. nih.govelifesciences.org

Analysis of Potential Energy Surfaces (PES) for Backbone and Side-Chain Orientations

A Potential Energy Surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. nih.govaip.org For a molecule like this compound, the PES can be plotted as a function of key dihedral angles, such as the φ (phi) and ψ (psi) angles of the amino acid backbone and the χ (chi) angles of the side chain. By mapping the energy at different combinations of these angles, a landscape of energy wells (stable conformations) and energy barriers (transition states) is created.

The analysis of the PES for this compound would reveal the energetically favorable orientations of the amino acid backbone and the bulky side chain. It is expected that the steric hindrance from the two chlorine atoms on the benzyl group would create a more rugged and restricted PES compared to that of natural tyrosine. This would lead to a smaller number of accessible low-energy conformations. Understanding the PES is fundamental for predicting the structural propensities of this amino acid when it is incorporated into a peptide chain, as it dictates the local conformational constraints. elifesciences.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential experimental tools for determining the three-dimensional structure of molecules. For this compound and its peptide analogues, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR Parameters, Chemical Shifts, Coupling Constants, and NOE Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. 1H-NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. uzh.chchemrxiv.org

For a dipeptide containing Tyr(2,6-Cl2Bzl), such as Boc-Tyr(2,6-Cl2Bzl)-Pro-OH, the 1H-NMR spectrum reveals characteristic signals for the protons in the molecule. core.ac.uk The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the 2,6-dichlorobenzyl group would appear at specific chemical shifts, which can be compared to those of the parent tyrosine to understand the electronic effects of the chlorine substituents.

Coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which is crucial for determining the conformation of the molecule. The analysis of coupling constants in the backbone and side chain can help to define the preferred rotameric states. uzh.ch

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other, typically within 5 Å. NOE analysis in a 2D NOESY spectrum can identify protons that are in close spatial proximity, providing critical distance restraints for 3D structure calculation. nih.govresearchgate.net For a peptide containing this compound, NOEs between the side-chain protons and the peptide backbone would be instrumental in defining the orientation of the bulky side chain relative to the rest of the peptide.

Table 1: 1H NMR Data for Boc-Tyr(2,6-Cl2Bzl)-Pro-OH This table presents the reported 1H NMR data for the dipeptide Boc-Tyr(2,6-Cl2Bzl)-Pro-OH in DMSO-d6. The chemical shifts (δ) are given in parts per million (ppm). core.ac.uk

Proton AssignmentChemical Shift (δ ppm)MultiplicityNumber of Protons
Boc1.43s9H
Tyr-βCH23.66-3.76d2H
Tyr-αCH4.81-4.87t1H
Side chain-CH25.17s2H
Aromatic-H (Tyr & 2,6-Cl2-Bzl)6.70-7.90m7H
Pro-αCH3.36-3.49t1H
Pro-δCH22.90-3.16t2H
Pro-β,γCH21.67-1.89m4H

Abbreviations: Boc, tert-Butoxycarbonyl; Tyr, Tyrosine; Pro, Proline; Bzl, Benzyl; s, singlet; d, doublet; t, triplet; m, multiplet.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment in Peptide Analogues

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light. It is a widely used technique for studying the secondary structure of peptides and proteins. nih.govnih.gov The peptide backbone gives rise to characteristic CD signals in the far-UV region (190-250 nm) that are indicative of α-helical, β-sheet, or random coil conformations. explorationpub.com

Molecular Interactions and Biochemical Mechanisms of Action

Elucidation of Enzyme Substrate Specificity and Recognition

A key area of research has been the use of peptides containing H-Tyr(2,6-Cl2-bzl)-OH to probe the active sites of proteases. This has provided detailed insights into how these enzymes recognize and bind to their substrates.

The specificity of proteases is determined by the interactions between the amino acid residues of the substrate (designated P1, P2, P3, P4, etc.) and the corresponding binding pockets (S1, S2, S3, S4, etc.) in the enzyme's active site. Studies utilizing combinatorial substrate libraries have been instrumental in mapping these preferences. acs.orgnih.gov

For instance, the Hybrid Combinatorial Substrate Library (HyCoSuL) approach, which includes a wide array of both natural and unnatural amino acids, has been employed to explore the chemical space around the active sites of various proteases. acs.orgresearchgate.netnih.gov This method has revealed that for certain enzymes, the incorporation of unnatural amino acids like this compound at specific positions can dramatically enhance selectivity. acs.orgnih.gov

In the context of coagulation proteases, detailed screening has shown that the S4 subsite of Factor XIa (fXIa) has a broad specificity for unnatural amino acids. acs.orgbizgeniusapp.com While natural amino acids are generally not favored at this position, bulky residues with a benzyl (B1604629) group are well-tolerated. acs.orgbizgeniusapp.com

S4 Subsite Preferences of Factor XIa
Amino Acid ResidueRelative Activity (%)
L-Tyr(2,6-Cl2-Z)100
L-Lys(2-ClZ)79
L-Tyr(Bzl)66
L-Thr(Bzl)45
L-Ile43
L-Dab(Z)40
L-Val35

The exclusive recognition of O-(2,6-Dichlorobenzyl)-L-tyrosine by Factor XIa (fXIa) at the P4 position is a key finding that has been leveraged for the development of selective substrates and inhibitors. acs.orgbizgeniusapp.com While L-Tyr(Bzl) is also recognized by fXIa, the dichlorinated version, L-Tyr(2,6-Cl2-Z), confers a remarkable degree of selectivity. acs.orgnih.gov This specificity is attributed to the unique architecture of the S4 pocket of fXIa, which can accommodate the bulky and electron-withdrawing dichlorobenzyl group. acs.orgbizgeniusapp.com This interaction is so specific that other closely related coagulation factors, such as thrombin, Factor Xa, and Activated Protein C (APC), show little to no recognition of peptides containing this residue at the P4 position. acs.org This exclusive recognition has been a cornerstone in designing tools to study fXIa's role in thrombosis, a process involved in blood clot formation. bizgeniusapp.com

Detailed Analysis of Protease Active Site Preferences (P1-P4 Subsites) for this compound containing Peptides

Investigation of Enzyme Inhibition Mechanisms

The unique properties of O-(2,6-Dichlorobenzyl)-L-tyrosine have also been exploited in the development of enzyme inhibitors, particularly through the use of activity-based probes.

Activity-based probes (ABPs) are powerful tools for studying enzyme function in complex biological systems. researchgate.net These probes typically consist of a reactive group (or "warhead") that forms a covalent bond with the active site of the target enzyme, a recognition element that directs the probe to the desired enzyme, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection. acs.orgresearchgate.net

Researchers have successfully synthesized ABPs incorporating O-(2,6-Dichlorobenzyl)-L-tyrosine to specifically target fXIa. acs.org For example, a fluorescent ABP named P-SMXI152, with the structure BODIPY-PEG(4)-Tyr(2,6-Cl2-Z)-Nle-Glu(Bzl)-ArgP(OPh)2, has been shown to be highly selective for fXIa over other coagulation proteases. acs.orgnih.gov Similarly, biotin-labeled probes have been developed for affinity-based studies. acs.org These ABPs have proven invaluable for imaging fXIa activity in human plasma and for studying its function without interference from other proteases. acs.org

Kinetic studies are crucial for quantifying the potency and selectivity of inhibitors. researchgate.net For inhibitors incorporating O-(2,6-Dichlorobenzyl)-L-tyrosine, kinetic analyses have confirmed their high affinity and specificity for fXIa. acs.org By determining kinetic parameters such as kcat/KM, researchers have been able to compare the efficiency of different inhibitor designs. acs.orgnih.gov For instance, fluorogenic substrates containing the Tyr(2,6-Cl2-Z) residue at the P4 position, such as SMXI5 and SMXI19, exhibited very high selectivity ratios for fXIa when tested against other coagulation factors. acs.orgnih.gov These studies provide a quantitative measure of the inhibitor's effectiveness and guide the development of more potent and selective compounds. acs.org

Development and Application of Activity-Based Probes (ABPs) Incorporating O-(2,6-Dichlorobenzyl)-L-tyrosine

Structure-Activity Relationship (SAR) Studies in Ligand Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and ligand design. acs.orgchemrxiv.orgarabjchem.org By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify the key chemical features responsible for its biological function. acs.orgumtm.cz

In the context of O-(2,6-Dichlorobenzyl)-L-tyrosine, SAR studies have been instrumental in optimizing its use in fXIa inhibitors. For example, while L-Tyr(Bzl) is a more active residue for fXIa in terms of raw hydrolysis rate, the L-Tyr(2,6-Cl2-Z) residue provides significantly greater selectivity, which is often a more desirable characteristic in drug design to minimize off-target effects. acs.orgnih.gov The dichlorination of the benzyl group is a prime example of a structural modification that dramatically improves the activity profile of the parent compound. These insights are critical for the rational design of new and improved therapeutic agents. acs.orgarabjchem.org

Impact of O-(2,6-Dichlorobenzyl) Moiety on Bioactivity and Selectivity in Peptide Analogues

The introduction of an O-(2,6-dichlorobenzyl) moiety onto a tyrosine residue is a strategic chemical modification that profoundly influences the bioactivity and receptor selectivity of peptide analogues. This substituent imparts significant steric bulk and alters the electronic environment of the tyrosine side chain, which can lead to highly specific molecular interactions.

This enhanced selectivity underscores the importance of the dichlorobenzyl group in tailoring the ligand to fit the specific topographical features of the target enzyme's S4 binding pocket. bizgeniusapp.com The steric and electronic constraints imposed by the two chlorine atoms on the benzyl group create a unique molecular shape that is preferentially accommodated by fXIa, thereby preventing the inhibitor from binding effectively to off-target proteases.

Table 1: Impact of Tyrosine P4 Modification on Protease Selectivity

This interactive table summarizes the selectivity profile of tetrapeptide substrates designed for factor XIa, highlighting the effect of the O-(2,6-dichlorobenzyl) modification on tyrosine at the P4 position.

Substrate SequenceP4 ResidueTarget ProteaseSelectivity ProfileReference
SMXI13L-Tyr(Bzl)fXIaMore active on fXIa than SMXI5, but with higher cross-reactivity. nih.gov
SMXI5L-Tyr(2,6-Cl2-Z)fXIaShows significant selectivity for fXIa; reduced cross-reactivity with thrombin and fXa. bizgeniusapp.comnih.gov
SMXI19L-Tyr(2,6-Cl2-Z)fXIaHighly selective toward fXIa with very high kcat/KM selectivity ratio over APC, thrombin, and fXa. bizgeniusapp.com

Topographical Requirements for Ligand-Receptor Binding (e.g., Opioid Receptors)

The interaction between a peptide ligand and its receptor is a highly specific event dictated by precise three-dimensional structural arrangements, often referred to as topographical requirements. For opioid peptides, the N-terminal tyrosine residue is universally recognized as the primary pharmacophore, the "message" sequence essential for receptor binding and activation. nih.govmdpi.comscielo.org.mx The spatial orientation of the tyrosine's phenolic hydroxyl group and its aromatic ring, relative to other pharmacophoric elements like the phenylalanine aromatic ring in enkephalins, is a critical determinant of affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ). mdpi.com

Modifying the tyrosine residue, for instance by introducing an O-(2,6-dichlorobenzyl) group, directly manipulates the ligand's topography. This modification adds significant bulk and restricts the conformational freedom of the tyrosine side chain. Research on structurally related analogues provides strong evidence for the functional importance of such modifications. For example, the substitution of tyrosine with 2',6'-dimethyltyrosine (DMT), which also introduces steric bulk at the ortho positions of the phenyl ring, in the dipeptide Tyr-Tic led to the creation of DMT-Tic, a significantly more potent and selective antagonist for the δ-opioid receptor. nih.gov

This demonstrates that the δ-opioid receptor's binding pocket not only accommodates but appears to favor bulky substituents on the tyrosine ring. The O-(2,6-dichlorobenzyl) group in this compound fulfills a similar role by creating a distinct and constrained topography. Such topographical constraints can have profound functional consequences, often determining whether a ligand acts as an agonist or an antagonist at a specific receptor subtype. nih.gov The defined spatial arrangement imposed by the dichlorobenzyl group can thus be a deciding factor in the ligand's pharmacological profile.

Table 2: Influence of Tyrosine Ring Substitution on Opioid Receptor Activity

This table provides examples of how modifications to the tyrosine pharmacophore can alter ligand interaction with opioid receptors, illustrating the concept of topographical requirements.

Parent Peptide StructureModificationResulting CompoundEffect on Opioid ReceptorReference
Tyr-Tic-OHReplacement of Tyr with 2',6'-dimethyltyrosine (DMT)DMT-Tic-OHIncreased potency and selectivity as a δ-opioid antagonist. nih.gov
Endogenous Opioid PeptidesN-terminal TyrTyr-Gly-Gly-PheThe Tyr residue is a key pharmacophore for receptor recognition. nih.govmdpi.com
Enkephalin AnaloguesIntroduction of constrained amino acidsTIPP (H-Tyr-Tic-Phe-Phe-OH)Potent and selective δ-opioid antagonist. mdpi.com

Rational Design of Conformationally Constrained Peptidomimetics

The field of medicinal chemistry actively pursues the rational design of peptidomimetics to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low receptor selectivity. researchgate.netunipd.it A cornerstone of this effort is the introduction of conformational constraints to reduce the inherent flexibility of peptide backbones and side chains. nih.govbeilstein-journals.org By "locking" a peptide into its biologically active conformation, it is possible to enhance its affinity, selectivity, and stability. beilstein-journals.orgnih.gov

The use of chemically modified amino acids like this compound is a central strategy in the rational design of such conformationally constrained peptidomimetics. nih.gov The O-(2,6-dichlorobenzyl) group is not merely a protecting group; it is a functional component that imposes severe restrictions on the rotational freedom (the chi (χ) torsion angles) of the tyrosine side chain. nih.govnih.gov This pre-organization of a key pharmacophore into a more rigid structure can significantly lower the entropic cost of binding to a receptor, thereby increasing binding affinity.

This design principle is broadly applicable and has been validated in the development of ligands for numerous biological targets, including G-protein coupled receptors like the opioid receptors and enzymes like proteases. bizgeniusapp.comnih.govnih.gov By carefully selecting constrained amino acids, researchers can fine-tune the topographical features of a ligand to optimize interactions with its target, enhance selectivity, and even switch its biological activity from agonism to antagonism. nih.gov From a practical standpoint, the 2,6-dichlorobenzyl ether is stable under the acidic conditions commonly used in Boc-based solid-phase peptide synthesis, making this compound a valuable and versatile building block for the systematic construction of sophisticated peptidomimetic molecules. peptide.comsigmaaldrich.com

Table 3: Principles of Rational Design Using Constrained Amino Acids

This table outlines the goals and strategies involved in using conformationally constrained amino acids, such as this compound, in peptidomimetic design.

Design GoalStrategyRole of this compoundReference
Enhance Receptor Affinity Reduce the entropic penalty of binding by pre-organizing the ligand in its bioactive conformation.The bulky dichlorobenzyl group restricts side-chain rotation, "locking" the Tyr pharmacophore. nih.govbeilstein-journals.org
Improve Receptor Selectivity Create unique topographical features that are complementary to the target receptor but not to off-targets.The specific shape and electronic properties of the dichlorobenzyl group can be preferentially recognized by one receptor subtype. bizgeniusapp.comnih.gov
Modulate Bioactivity Alter the 3D presentation of pharmacophoric groups to change the ligand's effect (e.g., agonist to antagonist).Constraining the Tyr side chain can shift the binding mode to one that blocks receptor activation. nih.gov
Increase Metabolic Stability Introduce non-natural structures that are resistant to enzymatic degradation.The ether linkage and dichlorinated ring are less susceptible to metabolic enzymes than natural residues. researchgate.netunipd.it

Applications in Advanced Chemical Biology Research

Design and Synthesis of Conformationally Constrained Peptides and Mimetics

The incorporation of H-Tyr(2,6-Cl2-bzl)-OH into peptide sequences is a key strategy for introducing conformational constraints. The bulky 2,6-dichlorobenzyl group restricts the rotational freedom of the tyrosine side chain, thereby influencing the local and global conformation of the peptide. arizona.edu This steric hindrance can help to stabilize specific secondary structures, such as helices or turns, which are often crucial for biological activity.

In solid-phase peptide synthesis (SPPS), the protected forms of this compound, namely Fmoc-Tyr(2,6-Cl2-Bzl)-OH and Boc-Tyr(2,6-Cl2-Bzl)-OH, are widely utilized. chemimpex.compeptide.comsigmaaldrich.com The 2,6-dichlorobenzyl ether is notably stable under the acidic conditions used for Boc deprotection (e.g., 50% TFA) and can also be used in Fmoc chemistry to generate fully protected peptide fragments for condensation strategies. peptide.com This stability allows for precise control over the peptide synthesis process, leading to the creation of complex and well-defined peptide structures with high purity. chemimpex.com The ability to create these conformationally restricted peptides is instrumental in the development of peptidomimetics with enhanced stability and biological activity. researchgate.net

Utilization as a Biochemical Probe for Enzyme Profiling and Target Identification

Peptides incorporating this compound serve as powerful biochemical probes for studying enzyme activity and identifying biological targets. By replacing a native tyrosine residue with this analog in a known enzyme substrate or inhibitor, researchers can investigate the impact of the modified side chain on molecular recognition and catalysis. For instance, peptides containing 2,6-dichlorobenzyl tyrosine have been used to develop potent inhibitors of protein-protein interactions, such as the interaction between interleukin-2 (B1167480) (IL-2) and its receptor (IL-2Rα). nih.gov

The inhibitory activity of these modified peptides can be systematically evaluated, providing insights into the structure-activity relationships (SAR) of the enzyme-ligand interaction. nih.gov This information is critical for profiling the substrate specificity of enzymes, such as protein tyrosine kinases, and for identifying new therapeutic targets. researchgate.netresearchgate.net The stability of the 2,6-dichlorobenzyl group under various assay conditions makes it a reliable component of such probes. peptide.com

Contributions to Understanding Protein-Ligand Recognition Principles

The use of this compound in peptide and peptidomimetic design has significantly contributed to our understanding of the fundamental principles governing protein-ligand recognition. The defined conformational constraints imposed by the 2,6-dichlorobenzyl group allow for a more precise probing of the binding pocket of a target protein. chemimpex.com By comparing the binding affinities of peptides with and without this modification, researchers can deduce the importance of specific hydrophobic and steric interactions for binding. nih.govresearchgate.net

For example, the development of inhibitors for the IL-2/IL-2Rα interaction using peptides containing 2,6-dichlorobenzyl tyrosine has shed light on the critical residues involved in this protein-protein interface. nih.gov These studies have demonstrated that the introduction of the dichlorobenzyl group can enhance binding potency by optimizing interactions within the receptor's binding site. nih.gov Such findings are invaluable for the rational design of more potent and selective therapeutic agents.

Strategies for Advanced Derivatization and Bioconjugation

While the 2,6-dichlorobenzyl group is often employed as a protecting group for the tyrosine hydroxyl function during peptide synthesis, the tyrosine scaffold itself offers numerous opportunities for further modification. peptide.com These derivatizations can be performed after the removal of the protecting group to introduce a wide range of functionalities.

Phosphorylation and Sulfonation of Tyrosine Analogues

Tyrosine phosphorylation and sulfation are crucial post-translational modifications that regulate a vast array of biological processes. researchgate.netacs.orgbiosyntan.de The synthesis of peptides containing phosphorylated or sulfated tyrosine residues is essential for studying these signaling pathways. While the 2,6-dichlorobenzyl group would need to be removed to allow for modification of the hydroxyl group, the synthetic strategies developed for tyrosine can be applied. iris-biotech.de For instance, methods for the site-specific introduction of sulfate (B86663) groups into peptides have been developed, which are critical for investigating processes like protein-protein interactions. researchgate.netacs.org Similarly, the study of tyrosine kinase inhibitors often involves the use of phosphorylated peptide substrates, and understanding how analogs like this compound might influence these processes is an active area of research. researchgate.netnih.gov The differentiation between phosphorylation and sulfation, which are isobaric, can be achieved through techniques like alkaline phosphatase treatment. nih.gov

PEGylation and Conjugation with Reporter Tags (e.g., Glycol Building Blocks, Dyes)

The conjugation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic properties of therapeutic peptides and proteins. acs.orgucl.ac.be Tyrosine residues are attractive sites for PEGylation. researchgate.netnih.gov Strategies for direct PEGylation of tyrosine have been developed using diazonium salts, which are metal-free and fast processes. acs.org

Furthermore, the tyrosine side chain can be conjugated with various reporter tags, such as fluorescent dyes or glycol building blocks, to facilitate the study of peptide localization, interactions, and dynamics. nih.govacs.orgrsc.orggoogle.com Fluorescently labeled peptides can be created by incorporating fluorescent amino acid analogs or by post-synthesis modification. nih.gov The use of unnatural amino acids with extended π-conjugation can yield intrinsic fluorescence, while bioconjugation techniques allow for the attachment of a wide variety of dyes. nih.govrsc.org Glycosylated tyrosine analogs, prepared using glycosyl donors and an appropriate tyrosine acceptor, can be incorporated into peptides to study the effects of glycosylation. diva-portal.orgchemrxiv.org These advanced derivatization and bioconjugation strategies expand the utility of peptides containing this compound in chemical biology.

Emerging Research Directions and Future Perspectives

Computational-Aided Design for Novel O-(2,6-Dichlorobenzyl)-L-tyrosine Derivatives

The rational design of peptides with specific functions is increasingly reliant on computational modeling. frontiersin.orgmdpi.com For derivatives of O-(2,6-Dichlorobenzyl)-L-tyrosine, computational approaches are pivotal in predicting how the unique steric and electronic properties of the 2,6-dichlorobenzyl group will influence peptide conformation and interaction with biological targets. peptide.com

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic behavior of peptides containing H-Tyr(2,6-Cl2-bzl)-OH in aqueous environments or in complex with receptors. biorxiv.orgunifi.it These simulations can predict the conformational preferences of the peptide, highlighting how the bulky and electron-withdrawing dichlorobenzyl group may restrict the rotation of the tyrosine side chain, thereby stabilizing specific secondary structures like β-turns. unifi.itnih.gov This is crucial for designing peptides that can adopt a predetermined, biologically active conformation.

Structure-Activity Relationship (SAR) Studies: In silico SAR studies can be performed to understand how modifications to the dichlorobenzyl group or the surrounding peptide sequence affect binding affinity and selectivity for a target. mdpi.com By modeling the interactions between the peptide and its receptor, such as a G-protein-coupled receptor (GPCR) or a kinase, researchers can virtually screen a library of derivatives to identify candidates with improved therapeutic potential. mdpi.comacs.org Computational tools can help predict the binding free energy of these interactions, guiding the synthesis of the most promising compounds. mdpi.com

Table 1: Computational Approaches in Peptide Design

Computational MethodApplication for this compound Derivatives
Molecular Dynamics (MD)Predicts the conformational landscape of the peptide, assesses the stability of specific folds, and models the interaction with biological targets over time.
DockingPredicts the binding mode and affinity of a peptide ligand to its receptor, guiding the design of peptides with enhanced binding properties.
Quantum Mechanics (QM)Calculates the electronic properties of the 2,6-dichlorobenzyl group to understand its influence on non-covalent interactions, such as halogen bonds or pi-stacking, which can be critical for binding affinity and specificity.
Free Energy PerturbationEstimates the change in binding affinity resulting from modifications to the peptide, allowing for the computational optimization of lead compounds.

Exploration of Diverse Biological Systems and Pathways

The incorporation of this compound into peptides allows for the exploration of a wide range of biological systems and pathways. The enhanced stability and conformational constraint provided by this amino acid make it an excellent tool for developing potent and selective modulators of protein-protein interactions (PPIs) and enzyme activity. chemimpex.comfrontiersin.org

Oncology: In cancer research, peptides containing this compound are being investigated for their potential to inhibit tumor growth. chemimpex.com These peptides can be designed to target the active sites of protein kinases or to disrupt PPIs that are crucial for cancer cell signaling and proliferation. mdpi.comacs.org The stability of the 2,6-dichlorobenzyl group is particularly advantageous in the development of peptide-based drugs that can withstand the in vivo environment. peptide.com

Neuropharmacology: In the field of neuropharmacology, this amino acid derivative is used to synthesize peptides that can modulate the function of neurotransmitter receptors and other proteins in the central nervous system. chemimpex.comchemimpex.com The ability to create conformationally constrained peptides is critical for achieving high affinity and selectivity for specific receptor subtypes, which is a key challenge in the development of drugs for neurological disorders.

Table 2: Potential Biological Targets for this compound Containing Peptides

Target ClassPotential Application
G-Protein-Coupled Receptors (GPCRs)Development of selective agonists or antagonists for receptors involved in a wide range of physiological processes. The constrained conformation can lead to improved receptor subtype selectivity. mdpi.com
Protein KinasesDesign of potent and specific kinase inhibitors for the treatment of cancer and inflammatory diseases. mdpi.com
ProteasesCreation of stable protease inhibitors for applications in antiviral or anti-inflammatory therapies.
Protein-Protein InteractionsDisruption of pathological protein-protein interactions in various diseases, including cancer and neurodegenerative disorders.

Integration with High-Throughput Screening and Omics Technologies

The development of novel therapeutic peptides can be accelerated by integrating the synthesis of this compound-containing peptide libraries with high-throughput screening (HTS) and omics technologies. cem.de

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of peptides containing this compound against a specific biological target. This can quickly identify hit compounds with desired activities, which can then be further optimized. The use of microwave-assisted synthesis can facilitate the rapid production of these peptide libraries. mdpi.com

Chemoproteomics: Chemoproteomic approaches can be employed to identify the cellular targets of peptides containing this compound. nih.gov By incorporating a reporter tag, such as an alkyne or azide, into the peptide, researchers can use click chemistry to attach affinity probes or fluorescent dyes. chemimpex.comrsc.org This allows for the enrichment and identification of binding partners from cell lysates using mass spectrometry-based proteomics, providing valuable insights into the mechanism of action of the peptide. nih.govucsf.edu While direct chemoproteomic applications of this compound are still emerging, the methodologies developed for other unnatural amino acids provide a clear roadmap for future studies. rsc.org

Methodological Advancements in Synthesis and Characterization

The efficient incorporation of this compound into peptides relies on robust synthetic and analytical methods. Continuous advancements in these areas are crucial for expanding the applications of this valuable building block.

Synthesis: The 2,6-dichlorobenzyl ether is a stable protecting group for the tyrosine side chain, compatible with both Boc and Fmoc solid-phase peptide synthesis (SPPS) strategies. peptide.com It exhibits greater acid stability than the simple benzyl (B1604629) group, making it particularly suitable for the Boc strategy which utilizes strong acids like trifluoroacetic acid (TFA) for Nα-deprotection. peptide.comthieme-connect.de The group is typically removed during the final cleavage from the resin using strong acids like hydrogen fluoride (B91410) (HF) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). peptide.com Recent advancements in SPPS, such as the use of microwave irradiation, can accelerate coupling and deprotection steps, leading to higher purity crude peptides in shorter times. cem.demdpi.com The selection of an appropriate cleavage cocktail is critical to ensure complete deprotection and to minimize side reactions, with cocktails containing scavengers like triisopropylsilane (B1312306) (TIPS) and 1,2-ethanedithiol (B43112) (EDT) often being employed. wpmucdn.compeptide.comthermofisher.com

Characterization: The structural characterization of peptides containing this compound is essential to confirm their identity and purity. High-performance liquid chromatography (HPLC) is routinely used for purification and purity assessment. researchgate.net Mass spectrometry (MS) is employed to confirm the molecular weight of the peptide. researchgate.netlibretexts.org Tandem mass spectrometry (MS/MS) can provide sequence information through fragmentation analysis. researchgate.netnih.gov For detailed conformational analysis, two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy is a powerful technique. researchgate.netuzh.ch NOE-based experiments can provide distance restraints between protons, allowing for the determination of the three-dimensional structure of the peptide in solution. unifi.itnih.govhmdb.ca

Table 3: Compound Names Mentioned

Abbreviation/Trivial NameFull Chemical Name
This compoundO-(2,6-Dichlorobenzyl)-L-tyrosine
Boc-Tyr(2,6-Cl2-bzl)-OHN-tert-Butoxycarbonyl-O-(2,6-dichlorobenzyl)-L-tyrosine
Fmoc-Tyr(2,6-Cl2-bzl)-OHN-(9-Fluorenylmethoxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosine
TFATrifluoroacetic acid
HFHydrogen fluoride
TMSOTfTrimethylsilyl trifluoromethanesulfonate
HTSHigh-Throughput Screening
SPPSSolid-Phase Peptide Synthesis
GPCRG-Protein-Coupled Receptor
PPIProtein-Protein Interaction
MDMolecular Dynamics
SARStructure-Activity Relationship
HPLCHigh-Performance Liquid Chromatography
MSMass Spectrometry
NMRNuclear Magnetic Resonance
Pht-Tyr(2,6-Cl2-Bn)-Gly-OHPhthaloyl-O-(2,6-dichlorobenzyl)-L-tyrosylglycine

Q & A

Q. How should researchers address discrepancies in melting point data for this compound across literature sources?

  • Methodological Answer : Cross-validate using differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5°C/min). Purity discrepancies (e.g., residual solvents) can be identified via TGA-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.